molecular formula C8H7NO3 B14839518 2-Acetyl-3-hydroxyisonicotinaldehyde

2-Acetyl-3-hydroxyisonicotinaldehyde

Cat. No.: B14839518
M. Wt: 165.15 g/mol
InChI Key: RGOUNWKKWJYSTN-UHFFFAOYSA-N
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Description

2-Acetyl-3-hydroxyisonicotinaldehyde is an organic compound with the molecular formula C8H7NO3 It is a derivative of pyridine, featuring both acetyl and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide . Another method includes the reaction of 3-hydroxyisonicotinaldehyde with acetyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-3-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-acetyl-3-hydroxyisonicotinic acid.

    Reduction: Formation of 2-acetyl-3-hydroxyisonicotinalcohol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-Acetyl-3-hydroxyisonicotinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-3-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with amino groups in proteins, leading to enzyme inhibition. It also exhibits fluorescence properties, making it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

    3-Hydroxyisonicotinaldehyde: A derivative of pyridine with similar functional groups but lacking the acetyl group.

    2-Acetylpyridine: Similar structure but without the hydroxy group.

Uniqueness: 2-Acetyl-3-hydroxyisonicotinaldehyde is unique due to the presence of both acetyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its dual functional groups allow for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

2-acetyl-3-hydroxypyridine-4-carbaldehyde

InChI

InChI=1S/C8H7NO3/c1-5(11)7-8(12)6(4-10)2-3-9-7/h2-4,12H,1H3

InChI Key

RGOUNWKKWJYSTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1O)C=O

Origin of Product

United States

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